An In-depth Technical Guide to 4-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-1H-1,2,3-triazole is a five-membered heterocyclic organic compound that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif is a key component in a variety of biologically active molecules and functional materials.[1][2] The 1,2,3-triazole core is recognized for its stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups, making it a valuable scaffold in the design of novel compounds.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-methyl-1H-1,2,3-triazole, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
4-methyl-1H-1,2,3-triazole is a crystalline solid at room temperature.[1] The introduction of the methyl group at the 4-position influences its physical and chemical characteristics compared to the parent 1H-1,2,3-triazole.
Table 1: Physical and Chemical Properties of 4-methyl-1H-1,2,3-triazole
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [4] |
| CAS Number | 27808-16-8 | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 40-45 °C | [1] |
| Boiling Point | Not explicitly reported | |
| Solubility | Moderately soluble in organic solvents like methanol and acetone; limited solubility in water. | [1] |
| pKa | Not explicitly reported for the 4-methyl derivative. The parent 1H-1,2,3-triazole has a pKa of 9.4. | [5] |
Synthesis of 4-methyl-1H-1,2,3-triazole
The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the synthesis of 4-methyl-1H-1,2,3-triazole, propyne can be reacted with an azide source in the presence of a copper(I) catalyst.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-methyl-1H-1,2,3-triazole via CuAAC.
Detailed Experimental Protocol (Adapted from related procedures)
The following protocol is a generalized procedure adapted from the synthesis of similar 1,2,3-triazole derivatives and should be optimized for the specific synthesis of 4-methyl-1H-1,2,3-triazole.[7][8]
Materials:
-
Propyne (or a suitable precursor)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.
-
Addition of Alkyne: Carefully introduce propyne (1.0 eq.) to the reaction mixture. Note: As propyne is a gas at room temperature, this may require specialized equipment or the use of a propyne surrogate.
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq.) followed by copper(I) iodide (0.05 eq.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-methyl-1H-1,2,3-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The methyl protons (CH₃) at the C4 position are expected to appear as a singlet in the upfield region, likely around δ 2.0-2.5 ppm.
-
The proton on the C5 carbon of the triazole ring is expected to resonate as a singlet in the downfield region, typically between δ 7.5 and 8.5 ppm.
-
The N-H proton signal can be broad and its chemical shift is dependent on the solvent and concentration, but it is generally expected in the downfield region (δ 10-15 ppm).
-
-
¹³C NMR:
-
The carbon of the methyl group (CH₃) will appear at a high field, likely in the range of δ 10-15 ppm.
-
The C4 and C5 carbons of the triazole ring will have distinct chemical shifts, typically in the aromatic region (δ 120-150 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum of 4-methyl-1H-1,2,3-triazole would exhibit characteristic absorption bands corresponding to its functional groups.[11][12]
Table 2: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C and C=N stretching (ring) |
| ~1450 | C-H bend (methyl) |
| Broad, ~3200-2500 | N-H stretch (hydrogen-bonded) |
Chemical Reactivity
The chemical reactivity of the 1,2,3-triazole ring is influenced by its aromatic character and the presence of three nitrogen atoms.
Cycloaddition Reactions
The 1,2,3-triazole ring itself is generally stable and does not readily participate in cycloaddition reactions. However, derivatives can be synthesized through cycloaddition pathways.[6]
Electrophilic and Nucleophilic Substitution
The triazole ring is susceptible to electrophilic attack on the nitrogen atoms. Alkylation and acylation reactions can occur, often yielding a mixture of N1 and N2 substituted products. The C-H bonds of the triazole ring are generally not prone to electrophilic substitution. Nucleophilic substitution on the triazole ring is also challenging unless activated by electron-withdrawing groups.
Caption: General reactivity of the 4-methyl-1H-1,2,3-triazole ring.
Applications in Drug Development
The 1,2,3-triazole moiety is a "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds.[3][13] 4-methyl-1H-1,2,3-triazole serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.
-
Antifungal Agents: The triazole ring is a key pharmacophore in many antifungal drugs. Derivatives of 4-methyl-1H-1,2,3-triazole can be synthesized and screened for their potential to inhibit fungal growth.[1]
-
Antimicrobial and Anticancer Agents: The 1,2,3-triazole scaffold has been incorporated into numerous compounds exhibiting antibacterial, antiviral, and anticancer properties.[2] The methyl group at the 4-position can be used to fine-tune the steric and electronic properties of the molecule to enhance its interaction with biological targets.
Safety and Handling
4-methyl-1H-1,2,3-triazole is classified as harmful and an irritant.[4] Appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
In case of exposure, follow standard first-aid procedures and seek medical advice.[1]
Conclusion
4-methyl-1H-1,2,3-triazole is a valuable heterocyclic compound with a growing importance in medicinal chemistry and materials science. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of the triazole ring, makes it an attractive building block for the development of novel functional molecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this scaffold in their drug discovery and development endeavors.
References
-
4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved February 13, 2024, from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved February 13, 2024, from [Link]
- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2021). In AIP Conference Proceedings. AIP Publishing.
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). Taylor & Francis. Retrieved from [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (2023). Nigerian Research Journal of Chemical Sciences, 11(1).
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2021, June 30). Frontiers. Retrieved from [Link]
-
4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. (n.d.). PMC. Retrieved from [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014, March 15). PubMed. Retrieved from [Link]
-
1H and 13C NMR Data for triazole 1 - Rsc.org. (n.d.). Retrieved February 13, 2024, from [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis, Biological Evaluation, Molecular Docking, and Acid Dissociation Constant of New Bis‐1,2,3‐triazole Compounds. (2021, March 29). DSpace@Biruni. Retrieved from [Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2022, October 11). SciSpace. Retrieved from [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). Academia.edu. Retrieved from [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). Frontiers. Retrieved from [Link]
-
Experimental (a)[10] and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
4-(4-(((1H-Benzo[d][1][4][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. (2022, July 7). MDPI. Retrieved from [Link]
-
The infrared spectra of 1,2,3-triazole N-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). PMC. Retrieved from [Link]
-
1,2,3-Triazole - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
Sources
- 1. 4-methyl-1H-1,2,3-triazole; CAS No.: 27808-16-8 [chemshuttle.com]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. 4-methyl-1H-1,2,3-triazole | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. unn.edu.ng [unn.edu.ng]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
